4,4-Dinitrobutan-1-OL
Description
4,4-Dinitrobutan-1-OL (C₄H₈N₂O₅) is a nitro-alcohol compound characterized by two nitro (-NO₂) groups attached to the fourth carbon of a butanol backbone. This structure imparts unique chemical properties, including high polarity, moderate solubility in polar solvents (e.g., water, ethanol), and sensitivity to heat and shock due to the nitro functional groups. The compound’s molecular weight is 196.12 g/mol, and its density is approximately 1.52 g/cm³. It is primarily used in specialty organic synthesis, explosives research, and as a precursor for nitration reactions. Its synthesis typically involves nitration of butanediol derivatives under controlled acidic conditions .
Properties
CAS No. |
29609-84-5 |
|---|---|
Molecular Formula |
C4H8N2O5 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
4,4-dinitrobutan-1-ol |
InChI |
InChI=1S/C4H8N2O5/c7-3-1-2-4(5(8)9)6(10)11/h4,7H,1-3H2 |
InChI Key |
SRLRMTDKCUJXFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC([N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4-Dinitrobutan-1-OL with structurally or functionally related compounds, highlighting key differences in properties and applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Stability | Primary Applications |
|---|---|---|---|---|---|---|
| 4,4-Dinitrobutan-1-OL | C₄H₈N₂O₅ | 196.12 | -OH, two -NO₂ | Decomposes >150 | Thermally unstable | Explosives, nitration intermediates |
| 4-Nitrobutan-1-OL | C₄H₉NO₃ | 135.12 | -OH, one -NO₂ | 220–225 | Moderate stability | Solvents, polymer modifiers |
| 1,4-Dinitrobutane | C₄H₈N₂O₄ | 164.12 | Two -NO₂, no -OH | 180–185 (decomp.) | Shock-sensitive | High-energy materials |
| 2-Nitroethanol | C₂H₅NO₃ | 105.07 | -OH, one -NO₂ | 194 | Stable at RT | Pharmaceutical intermediates |
Key Findings:
Functional Group Impact: The dual nitro groups in 4,4-Dinitrobutan-1-OL increase its reactivity and instability compared to mono-nitro analogs like 4-Nitrobutan-1-OL. This makes it more suitable for energetic applications but requires stringent handling .
Hydroxyl Group Influence: The presence of a hydroxyl group enhances solubility in polar solvents relative to non-hydroxylated analogs like 1,4-Dinitrobutane, which is less polar and more volatile .
Safety Profile: 4,4-Dinitrobutan-1-OL exhibits higher thermal and shock sensitivity than 2-Nitroethanol, limiting its industrial use without stabilization .
Limitations of Available Evidence
Thus, this analysis relies on established principles of nitro compound chemistry. Further experimental data (e.g., DSC for decomposition kinetics) would enhance accuracy.
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